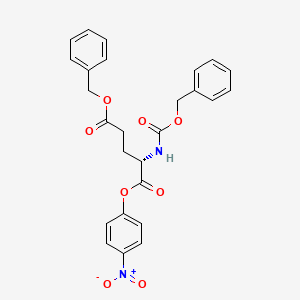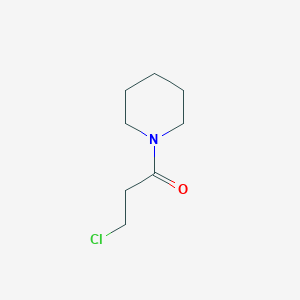![molecular formula C14H22N2O B3146188 1-[3-(4-Methoxyphenyl)propyl]piperazine CAS No. 59214-23-2](/img/structure/B3146188.png)
1-[3-(4-Methoxyphenyl)propyl]piperazine
Overview
Description
“1-[3-(4-Methoxyphenyl)propyl]piperazine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a chemical compound belonging to the family of piperazines.
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-[3-(4-Methoxyphenyl)propyl]piperazine”, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “1-[3-(4-Methoxyphenyl)propyl]piperazine” is C14H22N2O . The structure of this compound includes a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-(4-Methoxyphenyl)propyl]piperazine” include a molecular weight of 234.34, a predicted density of 1.008±0.06 g/cm3, and a predicted boiling point of 365.3±32.0 °C .Scientific Research Applications
Serotonin Receptor Binding
“1-[3-(4-Methoxyphenyl)propyl]piperazine” has been found to have a high binding affinity for the 5-HT1A receptor, a subtype of the serotonin receptor . This receptor is involved in various biological and neurological processes, including anxiety, appetite, mood, sleep, and thermoregulation . The compound’s high selectivity towards the 5-HT1A receptor makes it a potential candidate for the development of drugs targeting this receptor .
Antimicrobial Activity
The compound has also been synthesized as part of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives . These derivatives have shown significant antibacterial and antifungal activity, making them potential candidates for the development of new antimicrobial agents .
Molecular Modeling
The compound has been used in molecular modeling studies to understand its interactions with various biological targets . These studies can provide valuable insights into the compound’s mechanism of action and can guide the design of more potent and selective drugs .
Analytical Reference Standard
“1-[3-(4-Methoxyphenyl)propyl]piperazine” is used as an analytical reference standard . Reference standards are used in analytical chemistry to ensure the accuracy and reliability of analytical methods, such as the quantification of a compound in a sample .
Research and Forensic Applications
The compound is used for research and forensic applications . In research, it can be used to study its pharmacological properties and biological effects. In forensics, it can be used for the detection and identification of the compound in various matrices .
Drug Development
Given its biological activities and the structural features it possesses, “1-[3-(4-Methoxyphenyl)propyl]piperazine” could be a valuable lead compound in the development of new drugs. Its high binding affinity for the 5-HT1A receptor and its antimicrobial activity suggest potential applications in the treatment of neurological disorders and infectious diseases, respectively .
Mechanism of Action
Mode of Action
1-[3-(4-Methoxyphenyl)propyl]piperazine interacts with its targets, the α1D and α1A adrenoceptors, by binding to them. This compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . The interaction between the compound and its targets leads to changes in cellular processes, including the induction of apoptosis .
Biochemical Pathways
For instance, it has been reported that this compound can induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking .
Pharmacokinetics
The compound’s molecular weight (23434) and predicted density (1008±006 g/cm3) suggest that it may have good bioavailability .
Result of Action
The primary result of the action of 1-[3-(4-Methoxyphenyl)propyl]piperazine is the induction of apoptosis . This means that the compound can trigger programmed cell death, a process that is crucial for maintaining cellular homeostasis and preventing the proliferation of damaged or abnormal cells.
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)propyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-6-4-13(5-7-14)3-2-10-16-11-8-15-9-12-16/h4-7,15H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZAKSDQKLIMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278319 | |
| Record name | 1-[3-(4-Methoxyphenyl)propyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59214-23-2 | |
| Record name | 1-[3-(4-Methoxyphenyl)propyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59214-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Methoxyphenyl)propyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3146168.png)
![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)
